2-oxo-2-(thiophen-2-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-oxo-2-(thiophen-2-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
The synthesis of such compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of a similar compound, “2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one”, has been studied . The compound is monoclinic with a crystal structure . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex. For example, the reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine resulted in the formation of salicyaldehyde azine .Physical and Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the potential of chromene derivatives, including compounds structurally related to 2-oxo-2-(thiophen-2-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, in antimicrobial and antifungal applications. A study conducted by Tiwari et al. (2018) involved the synthesis of novel chromone-pyrimidine coupled derivatives, showcasing significant in vitro antifungal and antibacterial activity. The research emphasized the compound's ability to serve as a potent antibacterial and antifungal agent, suggesting its potential for developing new therapeutic agents. These compounds demonstrated non-toxic nature through cytotoxicity testing against human cancer cell lines, further highlighting their safety for potential drug development (Tiwari et al., 2018).
Synthesis and Characterization
The synthesis and characterization of chromene derivatives, including the process of coupling with various moieties to enhance their biological activity, have been a subject of extensive research. Behrami and Dobroshi (2019) reported on the organic synthesis of 4-hydroxy-chromen-2-one derivatives, evaluating their antibacterial activity against various bacterial strains. This research underscores the synthetic versatility of chromene compounds and their relevance in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Anticancer Potential
Further research into chromene derivatives has explored their potential as anticancer agents. The synthesis of chromene derivatives containing a thiazolidin-4-one ring by Ramaganesh et al. (2010) and their subsequent biological evaluation highlight the compounds' promising anticancer properties. These studies contribute to the understanding of chromene derivatives' mechanism of action and their potential applications in cancer therapy (Ramaganesh et al., 2010).
Photophysical Properties
The investigation of the photophysical properties of chromene derivatives, such as their UV-vis absorption and photoluminescence, offers insights into their potential applications in material science. Song et al. (2014) synthesized ethyl coumarin-3-carboxylate derivatives and studied their photophysical properties, revealing strong blue-violet emission under ultraviolet light excitation. This property suggests potential applications in optical materials and fluorescent probes (Song et al., 2014).
Mechanism of Action
Mode of Action
Many compounds with similar structures exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “2-oxo-2-(thiophen-2-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Compounds with similar structures have been found to have a variety of effects, including anti-inflammatory, anticancer, and neuroprotective effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6S/c1-21-13-5-2-4-10-8-11(17(20)23-15(10)13)16(19)22-9-12(18)14-6-3-7-24-14/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJBJCNMYVXGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.